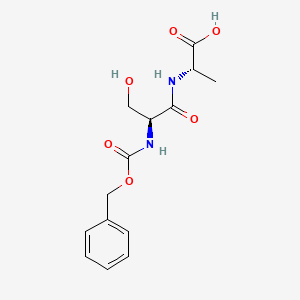

Z-Ser-Ala-OH

説明

Z-Ser-Ala-OH is a peptide compound that is often used in research and development . It is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid .

Synthesis Analysis

The synthesis of Z-Ser-Ala-OH involves peptide synthesis methods . The initial interaction of BOC-Ala-OSu and CF3COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH. The tripeptide resulting from treatment with Z2LysOSu .

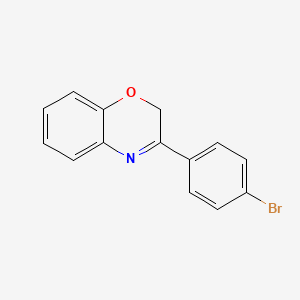

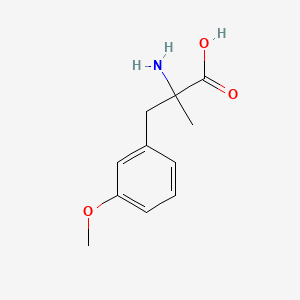

Molecular Structure Analysis

The molecular formula of Z-Ser-Ala-OH is C14H18N2O6 . Its average mass is 310.30300 Da . The structure of this peptide compound can be analyzed using nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

The chemical reactions involving Z-Ser-Ala-OH are complex and involve multiple steps. For example, the synthesis of peptides containing polyfunctional amino acids is a complex practical task .

科学的研究の応用

Food Science

Z-Ser-Ala-OH: has potential applications in food science, particularly in the development of functional foods and nutraceuticals . Its role in enhancing the bioavailability and stability of nutrients and active compounds is significant. For instance, it can be used to create peptide-based hydrogels that serve as delivery systems for probiotics or vitamins, improving their stability during processing and storage .

Pharmaceuticals

In pharmaceuticals, Z-Ser-Ala-OH can be utilized in the synthesis of drug peptides and antioxidant peptides . These peptides can be designed to target specific cellular pathways, offering therapeutic benefits in treating various diseases. The compound’s ability to form stable bonds with other molecules makes it a valuable tool for developing new medications .

Cosmetics

The cosmetic industry can benefit from Z-Ser-Ala-OH through its incorporation into anti-aging and skin care products . Its properties can enhance the efficacy of topical treatments by promoting better skin penetration and stability of active ingredients. It can also contribute to the synthesis of peptides that provide antioxidant and anti-inflammatory effects .

Biotechnology

Z-Ser-Ala-OH: plays a crucial role in biotechnological applications, such as the production of biopolymers . These biopolymers can serve as alternatives to synthetic polymers like polyethylene glycol (PEG), offering biodegradable and biocompatible options for various uses, including medical devices and drug delivery systems .

Medical Research

In medical research, Z-Ser-Ala-OH is instrumental in the development of enzyme-cleavable oligonucleotides . These molecules have applications in gene therapy and targeted drug delivery, where they can be engineered to release therapeutic agents in response to specific enzymatic activity within the body .

Chemical Engineering

Finally, in the field of chemical engineering, Z-Ser-Ala-OH can be used to create peptide-based materials with unique properties. These materials can be tailored for specific functions, such as catalysis or environmental remediation, leveraging the compound’s ability to form stable and functional structures .

将来の方向性

作用機序

Target of Action

Z-Ser-Ala-OH, a dipeptide, is likely to interact with a variety of targets in the body. The primary targets could be proteases , particularly serine proteases . These enzymes degrade a wide range of proteins and play vital roles in various biological processes . The interaction of Z-Ser-Ala-OH with these targets can influence their activity and subsequently affect the physiological processes they are involved in.

Biochemical Pathways

Z-Ser-Ala-OH, being a dipeptide, could potentially be involved in protein synthesis and degradation pathways. It might also play a role in the regulation of amino acid metabolism . For instance, it could influence the biosynthesis of 5-aminolevulinic acid (ALA) , an intermediate in the heme synthesis pathway . .

Pharmacokinetics

It might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys

Result of Action

Given its potential interaction with serine proteases, it could influence various cellular processes regulated by these enzymes, such as protein degradation, cell signaling, and immune responses

特性

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPKWOHWTBYMEQ-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ser-Ala-OH | |

CAS RN |

24787-87-9 | |

| Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-L-seryl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

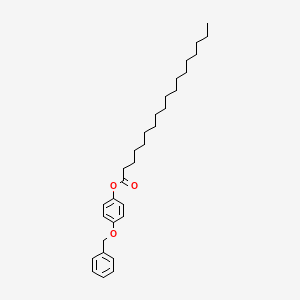

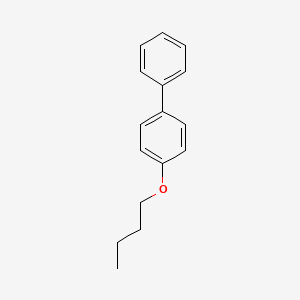

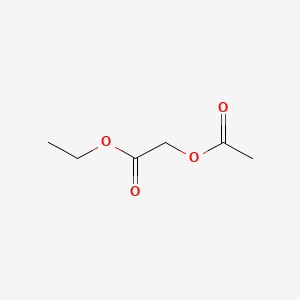

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)